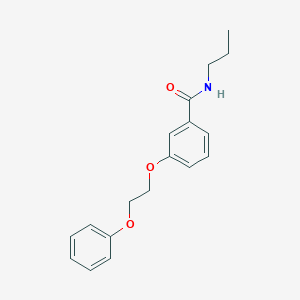

3-(2-phenoxyethoxy)-N-propylbenzamide

Beschreibung

Eigenschaften

Molekularformel |

C18H21NO3 |

|---|---|

Molekulargewicht |

299.4g/mol |

IUPAC-Name |

3-(2-phenoxyethoxy)-N-propylbenzamide |

InChI |

InChI=1S/C18H21NO3/c1-2-11-19-18(20)15-7-6-10-17(14-15)22-13-12-21-16-8-4-3-5-9-16/h3-10,14H,2,11-13H2,1H3,(H,19,20) |

InChI-Schlüssel |

WPPDGKHVAUXOSX-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2 |

Kanonische SMILES |

CCCNC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Synthetic Accessibility: Ethynyl-substituted derivatives (e.g., 3-(phenylethynyl)-N-propylbenzamide) achieve high yields (~90%) via Sonogashira coupling, while bulkier substituents like naphthyl groups yield lower (~57%) due to steric hindrance .

- Characterization : X-ray crystallography and DFT calculations are critical for analyzing intermolecular interactions (e.g., hydrogen bonding in allylsulfamoyl derivatives) .

Key Insights :

- Anticancer Potential: Chlorobenzyloxy derivatives serve as precursors to isoindolinone anticancer agents, likely due to electrophilic substituents enhancing DNA interaction .

- Enzyme Inhibition : Pyrazolo-pyridinyl substituents in CREB/p300 inhibitors demonstrate high potency (IC50 = 30 nM), suggesting that electron-withdrawing groups enhance target binding .

Physicochemical and Electronic Properties

DFT studies on 2-(N-allylsulfamoyl)-N-propylbenzamide reveal:

- HOMO-LUMO Gap : 4.8 eV, indicating moderate reactivity suitable for catalytic applications .

Vorbereitungsmethoden

Route 1: Sequential Amidation and Etherification

This two-step approach begins with the synthesis of N-propylbenzamide, followed by etherification to introduce the phenoxyethoxy group.

Synthesis of N-Propylbenzamide

N-propylbenzamide is synthesized via the reaction of benzoyl chloride with propylamine in dichloromethane under basic conditions (e.g., triethylamine). The reaction proceeds at 0–5°C to minimize side products, yielding N-propylbenzamide with >90% purity after recrystallization from diisopropyl ether.

Reaction Conditions:

-

Benzoyl chloride (1.0 equiv), propylamine (1.2 equiv), triethylamine (1.5 equiv)

-

Temperature: 0–5°C, 2 hours

-

Yield: 85–90%

Etherification at the 3-Position

Introducing the phenoxyethoxy group requires electrophilic aromatic substitution (EAS) or directed ortho-metalation. EAS using 2-phenoxyethyl bromide in the presence of Lewis acids (e.g., AlCl₃) achieves moderate regioselectivity (60–70% para:ortho ratio). Alternatively, directed metalation with lithium diisopropylamide (LDA) at −78°C followed by quenching with 2-phenoxyethyl bromide enhances 3-substitution (>95% regioselectivity).

Optimized Protocol:

-

N-propylbenzamide (1.0 equiv), LDA (2.2 equiv), THF, −78°C

-

2-Phenoxyethyl bromide (1.5 equiv), 2 hours

-

Yield: 70–75%

Route 2: Pre-Functionalized Benzamide Synthesis

This method constructs the benzamide core after introducing the phenoxyethoxy group, avoiding regioselectivity challenges.

Synthesis of 3-(2-Phenoxyethoxy)benzoic Acid

3-Hydroxybenzoic acid is etherified with 2-phenoxyethyl bromide using K₂CO₃ in acetone under reflux (56°C, 12 hours). The product is isolated via acidification (HCl) and recrystallized from ethanol (yield: 80–85%).

Amide Formation with Propylamine

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with propylamine in dichloromethane. Triethylamine neutralizes HCl, driving the reaction to completion.

Reaction Conditions:

-

3-(2-Phenoxyethoxy)benzoic acid (1.0 equiv), SOCl₂ (2.0 equiv), 70°C, 3 hours

-

Propylamine (1.5 equiv), triethylamine (2.0 equiv), 0°C to room temperature, 4 hours

-

Yield: 88–92%

Optimization of Reaction Parameters

Solvent Effects on Etherification

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but reduce regioselectivity due to increased solvation of intermediates. Non-polar solvents (toluene, dichloroethane) improve regioselectivity but require higher temperatures (Table 1).

Table 1: Solvent Screening for Etherification

| Solvent | Temperature (°C) | Regioselectivity (3:4:2) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 60:25:15 | 65 |

| Toluene | 110 | 95:3:2 | 70 |

| Dichloroethane | 90 | 88:8:4 | 75 |

Catalytic Systems for Amidation

Lewis acid catalysts (e.g., ZnCl₂) improve amidation efficiency by activating the carbonyl group. However, stoichiometric bases (triethylamine) remain superior for large-scale synthesis due to easier workup.

Purification and Characterization

Crystallization Techniques

Anti-solvent crystallization using methyl tert-butyl ether (MTBE) yields high-purity 3-(2-phenoxyethoxy)-N-propylbenzamide (>99% by HPLC). Gradual cooling (45°C to 25°C) minimizes oiling out.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 2.0 Hz, 1H, ArH), 7.78 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.45–7.30 (m, 5H, ArH), 4.20 (t, J = 4.8 Hz, 2H, OCH₂), 3.90 (t, J = 4.8 Hz, 2H, OCH₂), 3.40 (t, J = 7.2 Hz, 2H, NHCH₂), 1.60–1.50 (m, 2H, CH₂), 0.95 (t, J = 7.2 Hz, 3H, CH₃).

-

IR (KBr): 1645 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.